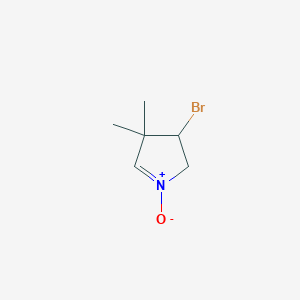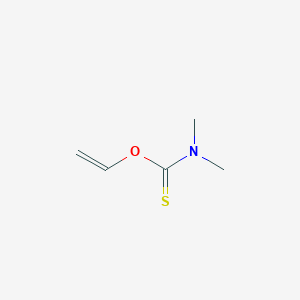
O-Ethenyl dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethenyl dimethylcarbamothioate: is an organic compound with the molecular formula C5H9NOS It is a derivative of carbamothioic acid and is characterized by the presence of an ethenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate alcohol under controlled conditions. One common method includes the use of a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer adaptor. The reaction is carried out in a nitrogen atmosphere using dimethylformamide as the solvent. The reaction mixture is warmed to an internal temperature of 50°C, and the dimethylthiocarbamoyl chloride is added dropwise, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization and vacuum drying.
Analyse Des Réactions Chimiques
Types of Reactions: O-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted carbamothioates.
Applications De Recherche Scientifique
Chemistry: O-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: The compound is used in the production of pesticides and fungicides due to its ability to inhibit specific enzymes in pests and fungi. It is also explored for its potential use in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
O-Ethenyl dimethylcarbamothioate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and enzyme regulation .
Comparaison Avec Des Composés Similaires
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
Uniqueness: O-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher selectivity and potency as a cholinesterase inhibitor, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
919477-03-5 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
O-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-7-5(8)6(2)3/h4H,1H2,2-3H3 |
Clé InChI |
DMKRETQGFJJSGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
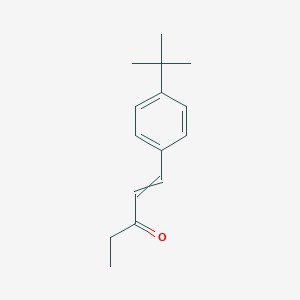
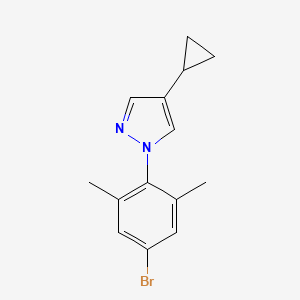
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)

![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
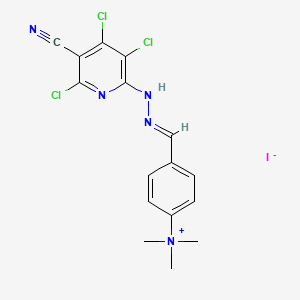
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
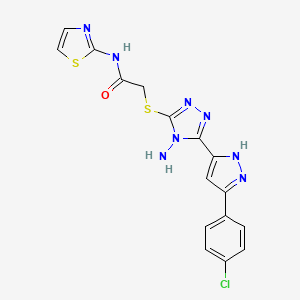
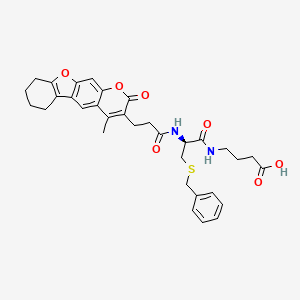
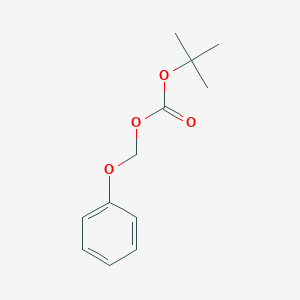
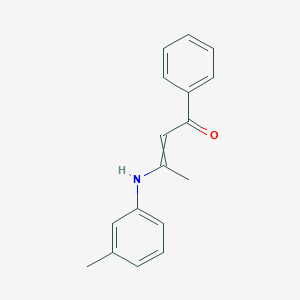
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
